Advanced Technical Guide: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Advanced Technical Guide: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea
Topic: 1-Cyano-2-phenyl-3-(4-pyridyl)isourea (CAS 167552-44-5) Role: Senior Application Scientist Format: In-Depth Technical Guide
A Critical Intermediate for Cyanoguanidine-Based Channel Openers
Executive Summary
1-Cyano-2-phenyl-3-(4-pyridyl)isourea (CAS 167552-44-5), formally known as phenyl N-cyano-N'-(4-pyridinyl)carbamimidate , is a high-value electrophilic intermediate used primarily in the synthesis of potassium channel openers (KCOs). It serves as the structural scaffold for the "Pinacidil-type" cyanoguanidines, a class of drugs that induce vasodilation by activating ATP-sensitive potassium (
This guide details the physicochemical properties, synthesis protocols, and reaction mechanisms of this compound, providing researchers with a robust framework for developing next-generation antihypertensive agents and pharmacological probes.
Chemical Architecture & Properties[1][2][3][4]
The compound is an O-phenyl isourea , characterized by a central carbon bound to a cyanoimino group, a phenoxy group, and a pyridylamino group. Its reactivity is driven by the phenoxy moiety, which acts as an excellent leaving group during nucleophilic substitution.
Physicochemical Data
| Property | Specification |
| CAS Number | 167552-44-5 |
| IUPAC Name | Phenyl N-cyano-N'-(4-pyridinyl)carbamimidate |
| Molecular Formula | |
| Molecular Weight | 238.25 g/mol |
| Core Structure | Isourea ( |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile; Sparingly soluble in water |
| Stability | Moisture sensitive (susceptible to hydrolysis); Stable under inert atmosphere |
Structural Analysis
The molecule features three distinct functional domains:
-
N-Cyano Group (
): Electron-withdrawing group that stabilizes the guanidine-like resonance structure, essential for binding to the sulfonylurea receptor (SUR) subunit of channels. -
O-Phenyl Group (
): A reactive ester linkage. The phenoxide ion ( ) is a stable leaving group, facilitating the conversion of the isourea into a guanidine upon reaction with primary or secondary amines. -
4-Pyridyl Moiety: Provides the heteroaromatic core common to Pinacidil and its analogues, critical for hydrogen bonding within the receptor pocket.
Synthesis Workflow
The synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea is a nucleophilic addition-elimination reaction. It is typically generated by reacting 4-aminopyridine with diphenyl cyanocarbonimidate .
Reagents & Materials
-
Precursor A: 4-Aminopyridine (CAS 504-24-5) - High purity (>99%).
-
Precursor B: Diphenyl cyanocarbonimidate (CAS 79463-77-7).
-
Solvent: Acetonitrile (
) or Isopropyl alcohol (IPA), anhydrous. -
Catalyst (Optional): Triethylamine (TEA) or Sodium Hydride (NaH) for activation, though the reaction often proceeds spontaneously.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Diphenyl cyanocarbonimidate (1.0 eq, 23.8 g) in anhydrous acetonitrile (200 mL).
-
Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 4-Aminopyridine (1.0 eq, 9.4 g) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. The formation of the isourea intermediate is often indicated by the precipitation of the product or a color change.
-
Monitoring: Check reaction progress via TLC (SiO2, EtOAc/Hexane 1:1) or LC-MS.
-
-
Isolation:
-
If the product precipitates: Filter the solid under vacuum, wash the cake with cold acetonitrile (
mL) and diethyl ether ( mL). -
If soluble: Concentrate the solvent under reduced pressure to ~20% volume, then induce precipitation by adding cold diethyl ether.
-
-
Purification: Recrystallize from ethanol or an ethanol/acetonitrile mixture to remove residual phenol byproduct.
-
Yield: Typical yields range from 75% to 85%.
Reaction Engineering: Conversion to Cyanoguanidines
The primary utility of CAS 167552-44-5 is its conversion into pharmacologically active cyanoguanidines (e.g., Pinacidil). This "displacement step" replaces the O-phenyl group with an amine.
Mechanism of Action (Chemical)
The central carbon of the isourea is highly electrophilic due to the electron-withdrawing cyano and phenoxy groups. When a primary amine (e.g., tert-butylamine) attacks this carbon, it forms a tetrahedral intermediate. The phenoxy group is then expelled, yielding the stable cyanoguanidine.
DOT Diagram 1: Synthesis & Conversion Pathway
Caption: Synthesis of the isourea intermediate and its subsequent conversion to active cyanoguanidine drugs via phenoxide displacement.
Pharmacological Implications[4]
While CAS 167552-44-5 is an intermediate, the final products derived from it (Pinacidil analogues) are potent Potassium Channel Openers (KCOs) .
Mechanism of Action (Biological)
-
Target: The cyanoguanidine moiety binds to the SUR2B subunit of the ATP-sensitive potassium channel in vascular smooth muscle cells.
-
Effect: Binding induces a conformational change that increases the open probability (
) of the pore. -
Result: Efflux of
ions causes membrane hyperpolarization (more negative membrane potential). -
Physiological Outcome: Hyperpolarization closes Voltage-Gated Calcium Channels (VGCCs), reducing intracellular
and causing smooth muscle relaxation (vasodilation).
DOT Diagram 2: Pharmacological Cascade
Caption: The signaling cascade triggered by Pinacidil-type openers derived from the isourea intermediate.
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Potentially toxic if swallowed (Pyridine derivative).
-
Irritant: Causes skin and eye irritation.
-
Sensitizer: Potential respiratory sensitizer.
Storage Conditions:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon. Hygroscopic—protect from moisture to prevent hydrolysis to urea derivatives.
Disposal:
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems.
References
-
Manley, P. W., & Quast, U. (1992). Structure-activity studies of potassium channel opening in pinacidil-type cyanoguanidines, nitroethenediamines, thioureas, and ureas. Journal of Medicinal Chemistry, 35(12), 2327–2340. Link
-
ChemicalBook. (2024).[1] Carbamimidic acid, N-cyano-N'-4-pyridinyl-, phenyl ester (CAS 167552-44-5) Properties and Synthesis. Link
-
Petersen, H. J., et al. (1978). Synthesis and hypotensive activity of N-alkyl-N''-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 21(8), 773-781. Link
-
Sigma-Aldrich. (2024).[1] Diphenyl N-cyanocarbonimidate Product Sheet. Link
